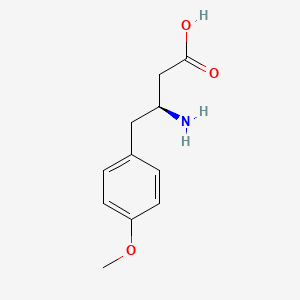![molecular formula C11H10FNO3 B1441425 1-[(2-氟苯基)氨基甲酰基]环丙烷-1-羧酸 CAS No. 918642-61-2](/img/structure/B1441425.png)
1-[(2-氟苯基)氨基甲酰基]环丙烷-1-羧酸
描述
“1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 . This compound is also known as "2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-10(14)6-5-7(6)11(15)16/h1-4,6-7H,5H2,(H,13,14)(H,15,16) and the InChI key is UUPDSGSJUTZAKM-UHFFFAOYSA-N . The canonical SMILES representation is C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . It is soluble in methanol .科学研究应用
合成化学和方法论
含环丙烷化合物的显著应用之一是合成化学,在合成复杂分子中用作中间体。例如,一项研究详细介绍了 N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺的高产合成方法,证明了环丙烷衍生物在药物合成中的效用 (Zhou et al., 2021)。类似地,另一项研究展示了利用环丙烷中间体将羧酸酯两步转化为远端氟代酮,展示了环丙烷衍生物在氟代化合物开发中的作用 (Konik et al., 2017)。
生物活性与药理潜力
环丙烷衍生物也因其生物活性而被探索。一项关于 1-氨基-2,2-二氟环丙烷-1-羧酸的研究强调了其抑制 1-氨基环丙烷-1-羧酸脱氨酶的潜力,表明其与研究植物激素乙烯的代谢途径有关 (Liu et al., 2015)。另一个例子包括合成和研究具有抗增殖活性的分子,强调了环丙烷衍生物在癌症研究中的潜力 (Lu et al., 2021)。
材料科学和其他应用
在材料科学中,环丙烷衍生物的独特性质,如环应变和反应性,为材料合成和功能化提供了新方法。例如,顺式-2-氟环丙烷羧酸的立体选择性合成证明了对材料科学中至关重要的分子结构的复杂控制 (Shibue & Fukuda, 2014)。
安全和危害
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
未来方向
属性
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDNYZVNBWULFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726799 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
CAS RN |
918642-61-2 | |
| Record name | 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



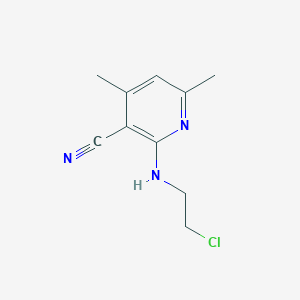

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
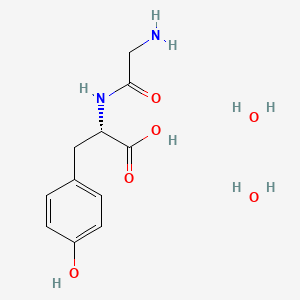
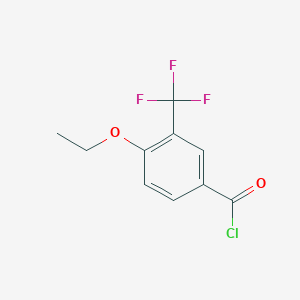
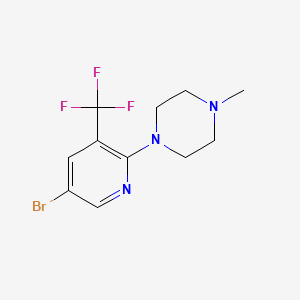

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
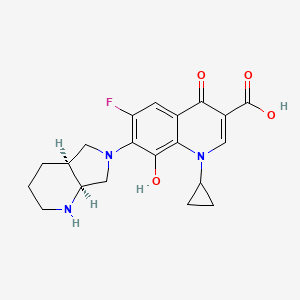
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
